molecular formula C8H14N2O6 B1671461 gamma-Glutamyl-serine CAS No. 5875-35-4

gamma-Glutamyl-serine

Cat. No. B1671461
CAS RN: 5875-35-4
M. Wt: 234.21 g/mol
InChI Key: SQBNIUOYNOKDTI-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-glutamyltransferase (GGT) is a transferase enzyme that catalyzes the transfer of gamma-glutamyl functional groups from molecules such as glutathione to an acceptor that may be an amino acid, a peptide, or water . This enzyme plays a key role in the gamma-glutamyl cycle, a pathway for the synthesis and degradation of glutathione, as well as drug and xenobiotic detoxification .


Synthesis Analysis

In the gamma-glutamyl cycle, GGT specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides . This process leads to the formation of gamma-glutamyl amino acids, which are then transported into the cell .


Molecular Structure Analysis

The structure of GGT is quite complex. It consists of two polypeptide chains, a heavy and a light subunit, processed from a single chain precursor by an autocatalytic cleavage . The enzyme is found in many tissues, with the most notable one being the liver .


Chemical Reactions Analysis

GGT catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides . These reactions are crucial for glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .


Physical And Chemical Properties Analysis

GGT is a glycoprotein integrated in the plasma membrane with its active site on the outside, where gamma-glutamyl moieties of glutathione are supposed to be hydrolyzed and transferred to other amino acids .

Safety And Hazards

High levels of GGT can indicate damage to the liver or bile ducts . Therefore, doctors use the gamma-glutamyl transferase (GGT) test to diagnose liver problems .

properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O6/c9-4(7(13)14)1-2-6(12)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,12)(H,13,14)(H,15,16)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBNIUOYNOKDTI-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CO)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318648
Record name γ-Glu-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Glutamyl-serine

CAS RN

5875-35-4
Record name γ-Glu-Ser
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5875-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ-Glu-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Glutamyl-serine
Reactant of Route 2
Reactant of Route 2
gamma-Glutamyl-serine
Reactant of Route 3
Reactant of Route 3
gamma-Glutamyl-serine
Reactant of Route 4
Reactant of Route 4
gamma-Glutamyl-serine
Reactant of Route 5
Reactant of Route 5
gamma-Glutamyl-serine
Reactant of Route 6
Reactant of Route 6
gamma-Glutamyl-serine

Citations

For This Compound
1
Citations
L Lu, Y Yang, Z Yang, Y Wu, X Liu, X Li… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Finally, serotonin, as the final products of tryptophan and gamma-glutamyl serine, as gamma-glutamyl compounds, demonstrates conversely trends when compared with HC. …
Number of citations: 6 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.